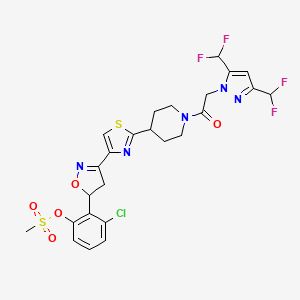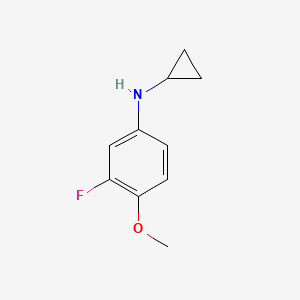
(R,R,S,S)-Nebivolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,S,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual action: it not only blocks beta-1 adrenergic receptors but also induces vasodilation through the release of nitric oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic ring with the aliphatic chain. The reaction conditions typically involve the use of chiral catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (R,R,S,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce various functional groups into the molecule.
Scientific Research Applications
(R,R,S,S)-Nebivolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and stereochemistry.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its therapeutic effects in cardiovascular diseases, including hypertension and heart failure.
Industry: It is used in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
(R,R,S,S)-Nebivolol exerts its effects through two primary mechanisms:
Beta-1 Adrenergic Receptor Blockade: By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased blood pressure.
Nitric Oxide Release: The compound stimulates the release of nitric oxide, causing vasodilation and further reducing blood pressure.
The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase, which are involved in the regulation of cardiovascular functions.
Comparison with Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor antagonist, but without nitric oxide-mediated vasodilation.
Metoprolol: Similar to atenolol, it lacks the nitric oxide release property.
Bisoprolol: Another beta-1 selective blocker, used for similar indications but with different pharmacokinetic properties.
Uniqueness: (R,R,S,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic receptor blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.
Properties
Molecular Formula |
C22H25F2NO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22+ |
InChI Key |
KOHIRBRYDXPAMZ-VVIORFSUSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



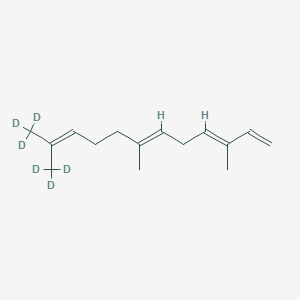
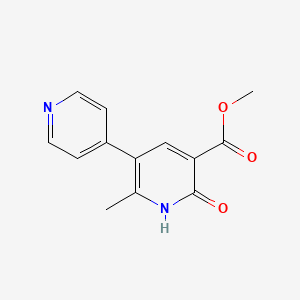
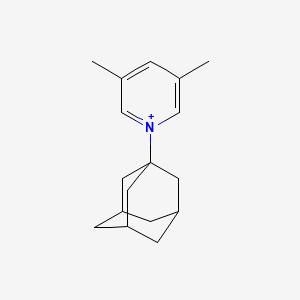
![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

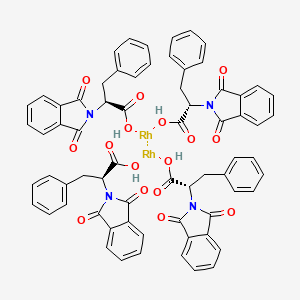

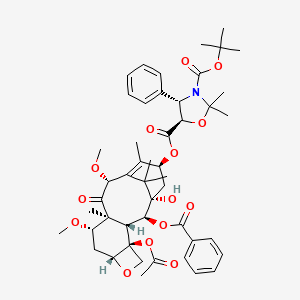
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
